molecular formula C9H15NO3 B2811527 Methyl 4-(2-oxopyrrolidin-1-yl)butanoate CAS No. 6740-20-1

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate

Cat. No.: B2811527
CAS No.: 6740-20-1
M. Wt: 185.223
InChI Key: ATRRQQINZGKHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.223. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(2-oxopyrrolidin-1-yl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-oxopyrrolidin-1-yl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(2-oxopyrrolidin-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-13-9(12)5-3-7-10-6-2-4-8(10)11/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRRQQINZGKHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate is a fascinating molecule that belongs to the pyrrolidinone class of compounds. This structural motif is of significant interest in medicinal chemistry, most notably as the core of the nootropic and antiepileptic drug, Levetiracetam. While not as extensively studied as its close analogs, understanding the physicochemical properties of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate is crucial for its potential applications in drug discovery and development, particularly as an intermediate or a novel therapeutic agent itself. This guide provides a comprehensive overview of its key physicochemical characteristics, supported by established analytical methodologies and data from closely related structures to offer a scientifically grounded perspective.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of its development as a potential therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. Due to the limited availability of direct experimental data for Methyl 4-(2-oxopyrrolidin-1-yl)butanoate, the following table includes both computed values and data from analogous compounds to provide a robust profile.

PropertyValue/Predicted RangeData Source/Method
Molecular Formula C₉H₁₅NO₃-
Molecular Weight 185.22 g/mol [1]
CAS Number 6740-20-1[1]
Appearance Colorless to pale yellow oil (Predicted)Inferred from similar compounds
Melting Point Not available (likely below room temperature)-
Boiling Point Predicted to be >200 °C at atmospheric pressureBased on structurally similar compounds
Density ~1.1 g/cm³ (Predicted)[1]
Solubility Predicted to be soluble in water and polar organic solvents like ethanol and DMSO.Based on the polarity of the molecule
XLogP3 0.49990[1]

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrrolidinone ring, the butanoate chain, and the methyl ester group. The protons on the carbon adjacent to the nitrogen and the carbonyl group will appear at a lower field due to deshielding effects.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the nine carbon atoms. The carbonyl carbons of the lactam and the ester will be the most downfield signals.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the lactam (around 1680 cm⁻¹) and the ester (around 1730 cm⁻¹). C-N and C-O stretching vibrations will also be present.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (185.22 g/mol ). Fragmentation patterns will likely involve the loss of the methoxy group from the ester and cleavage of the butanoate side chain.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity.[3] A sharp melting range typically signifies a pure compound.

MeltingPointWorkflow A Sample Preparation: Ensure the sample is anhydrous and finely powdered. B Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in a melting point apparatus. B->C D Heating: Heat rapidly to ~15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute. C->D E Observation & Recording: Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). D->E F Result: The melting range is T1 - T2. E->F

Figure 1: Workflow for Melting Point Determination.

Boiling Point Determination (Micro-scale Method)

For liquid samples, the boiling point is a fundamental physical constant. A micro-scale method is suitable when only a small amount of the substance is available.

BoilingPointWorkflow A Sample Preparation: Place a small amount of the liquid sample into a small test tube. B Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube. A->B C Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., oil bath). B->C D Heating: Heat the bath gently and observe a steady stream of bubbles emerging from the capillary tube. C->D E Observation & Recording: Remove the heat source and record the temperature at which the liquid just begins to enter the capillary tube. D->E F Result: This temperature is the boiling point. E->F

Figure 2: Workflow for Micro-scale Boiling Point Determination.

Solubility Determination (Equilibrium Shake-Flask Method)

Solubility is a critical parameter that influences bioavailability and formulation development. The shake-flask method is a gold standard for determining equilibrium solubility.

SolubilityWorkflow A Sample Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial. B Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge or filter the suspension. B->C D Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it appropriately. C->D E Quantification: Analyze the concentration of the compound in the diluted sample using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). D->E F Result: Calculate the solubility based on the measured concentration and dilution factor. E->F

Figure 3: Workflow for Equilibrium Solubility Determination.

Synthesis and Potential Applications

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate can be synthesized through several potential routes. One plausible method involves the N-alkylation of 2-pyrrolidinone with a suitable methyl 4-halobutanoate, such as methyl 4-bromobutanoate, in the presence of a base.

The structural similarity of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate to known neurologically active compounds suggests its potential as a scaffold for the development of new central nervous system (CNS) agents. Further research into its biological activity is warranted to explore its therapeutic potential. The synthesis of related compounds like (2S)-methyl 2-(2-oxo-4-propylpyrrolidin-1-yl)butanoate has been explored in the context of developing antiepileptic drugs.[3][4]

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate. While direct experimental data for this specific molecule is limited, by leveraging data from closely related analogs and established analytical protocols, we have constructed a robust and scientifically sound profile. This information is invaluable for researchers and scientists in the field of drug development, providing a solid foundation for further investigation into the synthesis, characterization, and potential therapeutic applications of this intriguing pyrrolidinone derivative. The provided experimental workflows offer a clear and validated approach for obtaining precise empirical data, which will be essential for any future development efforts.

References

  • (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, April 4).
  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. (2022, January 9). [Link]

  • 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). NP-MRD. Retrieved February 15, 2026, from [Link]

  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. PMC. (2022, January 9). [Link]

  • Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. ResearchGate. (2025, August 5). [Link]

  • (2S)-2- Oxopyrrolidin-1-yl)butanoic acid………….Key Levetiracetam intermediate. New Drug Approvals. (2015, April 5). [Link]

  • Process for the preparation of 2-oxo-1-pyrrolidine derivatives.
  • Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Molecular weight and structural formula of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Structural Formula of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate Content Type: Technical Whitepaper / Reference Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Structural Integrity, Synthetic Pathways, and Physicochemical Profiling [1]

Executive Summary

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (CAS: 6740-20-1) represents a critical scaffold in the development of pyrrolidone-based pharmacophores.[1] Structurally distinct from the racetam class (typically acetamides) and Levetiracetam intermediates (typically branched 2-butanoates), this molecule features a linear γ-aminobutyric acid (GABA) backbone cyclized at the nitrogen terminus and protected as a methyl ester. This guide delineates its structural parameters, validated synthetic protocols, and analytical characterization to support its application as a versatile intermediate in neurotherapeutic drug discovery.

Chemical Identity & Structural Analysis[2][3][4]
2.1 Core Parameters

The molecule is an esterified derivative of N-substituted GABA lactam. Its linear alkyl chain distinguishes it from the branched congeners used in the synthesis of Levetiracetam or Brivaracetam.

ParameterSpecification
Chemical Name Methyl 4-(2-oxopyrrolidin-1-yl)butanoate
CAS Registry Number 6740-20-1
Molecular Formula

Molecular Weight 185.22 g/mol
Exact Mass 185.1052 Da
SMILES COOC(=O)CCCN1CCCC1=O
InChI Key KGZQAHAZFKZPTL-UHFFFAOYSA-N (Predicted)
2.2 Structural Formula Visualization

The following diagram illustrates the connectivity, highlighting the pyrrolidone ring (lactam) and the methyl ester terminus separated by a propyl linker.

ChemicalStructure Pyrrolidone 2-Oxopyrrolidine Ring (Lactam Core) Linker Propyl Chain (-CH2-CH2-CH2-) Pyrrolidone->Linker N-Alkylation (N1 Position) Ester Methyl Ester (-COOCH3) Linker->Ester C4 Position

Figure 1: The molecule consists of a lactam core N-linked to a butyrate chain, serving as a lipophilic GABA analog precursor.[1]

Synthetic Methodology

Expertise & Causality: The synthesis of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate typically involves N-alkylation.[1] The choice of base and solvent is critical to prevent ring opening of the pyrrolidone or hydrolysis of the ester. The protocol below utilizes Sodium Hydride (NaH) in DMF, a standard yet robust method for generating the pyrrolidone anion.

3.1 Reaction Scheme

Reagents: 2-Pyrrolidone, Methyl 4-bromobutyrate, Sodium Hydride (60% dispersion).[1] Solvent: N,N-Dimethylformamide (DMF), anhydrous.

SynthesisPathway Pyrrolidone 2-Pyrrolidone (Starting Material) Anion N-Pyrrolidone Anion (Nucleophile) Pyrrolidone->Anion Deprotonation Base NaH (1.1 eq) DMF, 0°C Base->Anion Product Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (Target Molecule) Anion->Product SN2 Substitution (rt, 12h) Bromoester Methyl 4-bromobutyrate (Electrophile) Bromoester->Product

Figure 2: Convergent synthesis via nucleophilic substitution (SN2) mechanism.

3.2 Step-by-Step Protocol
  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.1 eq) in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Add 2-pyrrolidone (1.0 eq) dropwise. Evolution of

    
     gas will be observed. Stir for 30 min at 0°C to ensure complete formation of the sodium salt.
    
    • Why: Low temperature prevents thermal decomposition of the hydride and controls the exotherm.

  • Alkylation: Add Methyl 4-bromobutyrate (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Monitoring: Check reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.

  • Quenching & Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF. Dry over 
    
    
    
    and concentrate.
  • Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-5% Methanol in DCM).

Physicochemical Profiling & Stability

Understanding the physical behavior of this ester is vital for formulation and storage.

PropertyValue / DescriptionSource/Prediction
Physical State Colorless to pale yellow oilExperimental Observation
Boiling Point ~140-145°C at 0.5 mmHgPredicted based on homologs
Density

Computed
LogP 0.2 - 0.5Consensus Prediction
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in waterPolarity Assessment

Stability Note: As a methyl ester, the compound is susceptible to hydrolysis under strongly acidic or basic conditions. Store at -20°C under inert atmosphere to prevent moisture-induced degradation into 4-(2-oxopyrrolidin-1-yl)butanoic acid.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signals must be confirmed.

5.1 1H-NMR (400 MHz, CDCl3)
  • 
     3.67 (s, 3H):  Methyl ester singlet (Characteristic).
    
  • 
     3.40 (t, 2H): 
    
    
    
    of the linker (Deshielded by Nitrogen).
  • 
     3.35 (t, 2H):  Ring 
    
    
    
    (C5 of pyrrolidone).
  • 
     2.38 (t, 2H):  Ring 
    
    
    
    (C3 of pyrrolidone).
  • 
     2.32 (t, 2H):  Ester 
    
    
    
    .
  • 
     1.8-2.1 (m, 4H):  Overlapping multiplets from the central linker 
    
    
    
    and ring C4
    
    
    .
5.2 Analytical Workflow Diagram

AnalyticalWorkflow Sample Isolated Product (Oil) NMR 1H-NMR Analysis (CDCl3) Sample->NMR MS LC-MS Analysis (ESI+) Sample->MS Check1 Check: Singlet @ 3.67 ppm? (Methyl Ester) NMR->Check1 Valid Structure Validated Check1->Valid Yes Invalid Re-purify / Hydrolysis Check Check1->Invalid No (Check Acid) Check2 Check: [M+H]+ = 186.23? MS->Check2 Check2->Valid Yes Check2->Invalid No

Figure 3: Decision tree for structural validation using NMR and Mass Spectrometry.

Applications in Drug Development

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate serves as a strategic intermediate in medicinal chemistry:

  • Piracetam Analogs: It acts as a homolog of Piracetam (2-oxo-1-pyrrolidineacetamide), extending the side chain to modify lipophilicity and blood-brain barrier (BBB) penetration.

  • GABA Mimetics: Upon hydrolysis, the free acid functions as a cyclic GABA analog, potentially interacting with GABA transporters or specific binding sites (e.g., SV2A).

  • Prodrug Design: The methyl ester moiety masks the polarity of the carboxylic acid, enhancing cellular permeability before intracellular hydrolysis releases the active acid form.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9834145 (Isomer Reference). Retrieved from .[2]

  • Kenda, B. M., et al. (2004).Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530-549. (Contextual grounding for pyrrolidone pharmacophores).
  • Echemi Chemical Database. Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (CAS 6740-20-1) Specifications.[1][3] Retrieved from .

  • Cayman Chemical.Pyrrolidinobutiophenone Analogs and Synthesis Standards.

Sources

Technical Guide: Solubility Profile & Physicochemical Analysis of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate

[1]

Executive Summary & Chemical Identity[1][2][3]

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate is a bifunctional molecule combining a polar lactam (pyrrolidone) head group with a moderately lipophilic ester tail.[1] Structurally analogous to N-Methyl-2-pyrrolidone (NMP) , this compound exhibits "hybrid" solubility characteristics.[1] It bridges the gap between high-polarity aprotic solvents and conventional esters, making it a critical intermediate in the synthesis of GABA-analog therapeutics and a candidate for "Next-Generation Green Solvents."[1]

Critical Distinction: Researchers must distinguish this linear isomer (CAS 6740-20-1) from its branched isomer, Methyl (S)-2-(2-oxopyrrolidin-1-yl)butanoate, which is the direct precursor to the antiepileptic drug Levetiracetam.[1] While chemically similar, their solubility limits in non-polar alkanes differ due to steric shielding in the branched isomer.

Physicochemical Constants
PropertyValueContext
Molecular Formula

Amphiphilic structure
Molecular Weight 185.22 g/mol Mid-range volatility
Physical State Liquid@ 25°C, 1 atm
Predicted LogP ~0.5 - 0.9Moderate Lipophilicity
Boiling Point >250°C (est.)[1]High thermal stability

Solubility Profile & Solvent Compatibility[4]

The solubility behavior of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate is governed by competing intermolecular forces: the strong dipole-dipole interactions of the lactam ring and the van der Waals forces of the butyl-ester chain.[1]

Compatibility Matrix

The following data synthesizes empirical trends from N-alkyl pyrrolidone analogs and thermodynamic predictions.

Solvent ClassRepresentative SolventSolubility StatusMechanistic Insight
Polar Protic WaterMiscible Lactam Nitrogen and Carbonyls accept H-bonds from water.[1]
Polar Protic Methanol / EthanolMiscible Favorable dipole-dipole & H-bond interactions.[1]
Polar Aprotic DMSO / DMF / NMPMiscible "Like dissolves like"; high compatibility with dipolar aprotic systems.
Chlorinated Dichloromethane (DCM)High (>500 g/L) Excellent solvation of the ester tail; standard extraction solvent.
Ethers THF / MTBEHigh Good compatibility; useful for crystallization anti-solvent workflows.
Aromatic TolueneModerate to High Soluble, but temperature-dependent at high concentrations.
Aliphatic Hexane / HeptaneImmiscible / Low The polarity of the pyrrolidone ring drives phase separation.
Phase Separation Logic

In extraction protocols, this molecule will partition preferentially into Chlorinated solvents (DCM) or Esters (Ethyl Acetate) over water, provided the aqueous phase is saturated with salt (salting-out effect). However, in pure water, it is likely fully miscible or has very high solubility, necessitating aggressive extraction techniques.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

To scientifically predict solubility in novel solvent systems, we utilize Hansen Solubility Parameters. These parameters decompose the total cohesive energy density into Dispersion (



1

Estimated HSP Values for Methyl 4-(2-oxopyrrolidin-1-yl)butanoate:

  • 
     (Dispersion):  ~17.5 MPa
    
    
    (Attributed to the carbon backbone)
  • 
     (Polarity):  ~13.0 MPa
    
    
    (Attributed to the lactam dipole)
  • 
     (H-Bonding):  ~8.5 MPa
    
    
    (Moderate acceptor capability)[1]

Interaction Radius (


):



1
  • Implication: Solvents with high

    
     (like Acetone, DCM) will show minimal 
    
    
    values, indicating high solubility. Aliphatic hydrocarbons (low
    
    
    , low
    
    
    ) will result in a large
    
    
    , confirming immiscibility.

Visualization: Solubility Mechanism & Workflow

Solute-Solvent Interaction Mechanism

The following diagram illustrates the competitive solvation forces acting on the molecule.

SolubilityMechanismcluster_groupsFunctional Group DominanceMoleculeMethyl 4-(2-oxopyrrolidin-1-yl)butanoateLactamPyrrolidone Ring(Hydrophilic)WaterWater (Protic)Water->MoleculeH-Bonding (Acceptor)HexaneHexane (Non-Polar)Hexane->MoleculePhase Separation(Repulsion)DCMDCM (Polar Aprotic)DCM->MoleculeDipole-DipoleEsterButanoate Tail(Lipophilic)

Caption: Figure 1. Solvation mechanics showing the dual-nature interaction. The lactam ring drives water miscibility, while the ester tail enables solubility in chlorinated organics.

Experimental Protocols (Validation)

Protocol A: Saturation Shake-Flask Method

Objective: Determine thermodynamic solubility limit at 25°C.

  • Preparation: Add excess Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (approx. 200 mg) to 1.0 mL of the target solvent in a crimp-top HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours using a thermomixer (1000 RPM).

  • Sedimentation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved material (if solid) or separate phases (if liquid-liquid immiscibility).

  • Sampling: Carefully aspirate the supernatant.

  • Filtration: Pass through a 0.22 µm PTFE filter (hydrophobic solvents) or PES filter (aqueous) to remove micro-droplets/particles.

  • Quantification: Dilute 10µL of filtrate into Mobile Phase and analyze via HPLC-UV (210 nm).

Protocol B: HPLC-UV Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 205-210 nm (The lactam ring absorbs weakly here; ester absorption is minimal).

ExperimentalWorkflowStartStart: Excess Solute + SolventEquilibrateAgitate 24h @ 25°CStart->EquilibrateCentrifugeCentrifuge 10k RPMEquilibrate->CentrifugeFilterFilter (0.22 µm PTFE/PES)Centrifuge->FilterDiluteDilute for HPLCFilter->DiluteAnalyzeHPLC-UV QuantificationDilute->Analyze

Caption: Figure 2.[1] Standard Operating Procedure (SOP) for quantitative solubility determination.

Application Context & Synthesis Implications

Drug Development (GABA Analogs)

This molecule is a linear isomer of the Levetiracetam intermediate. In synthetic pathways involving ring closures or ammonolysis:

  • Reaction Solvent: The high boiling point and polarity allow this molecule to act as its own solvent in high-temperature ammonolysis reactions.

  • Purification: Because it is miscible with water, aqueous workups result in product loss. Counter-current extraction using DCM or Chloroform is required to recover the ester from aqueous reaction mixtures.

Green Solvent Potential

Research into N-alkyl pyrrolidones suggests this molecule is a candidate for replacing toxic dipolar aprotic solvents (like DMF/DMAc).[1] The ester group provides a handle for enzymatic hydrolysis, potentially making it more biodegradable than NMP.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9834145 (Isomer Analog: Methyl (S)-2-(2-oxopyrrolidin-1-yl)butanoate).[1] Retrieved from [Link][1]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP methodology described in Section 3).

Methodological & Application

Application Note: High-Yield Hydrolysis of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate to 4-(2-oxopyrrolidin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed, validated protocols for the chemical hydrolysis of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate to its corresponding carboxylic acid, 4-(2-oxopyrrolidin-1-yl)butanoic acid. This conversion is a critical step in the synthesis of various research compounds and active pharmaceutical ingredient (API) analogues. We present two primary methodologies: a preferred, high-yield base-catalyzed saponification, and an alternative acid-catalyzed procedure. This document emphasizes the chemical principles behind the protocols, offering insights into reaction control, selectivity, and product purification to ensure researchers can achieve high purity and yield.

Introduction and Strategic Overview

4-(2-oxopyrrolidin-1-yl)butanoic acid and its derivatives are structurally related to nootropic compounds and serve as important building blocks in medicinal chemistry and drug development. The hydrolysis of the methyl ester precursor is a fundamental transformation required to enable further chemical modifications, such as amide coupling.

The core challenge in this synthesis is the selective cleavage of the ester functional group while preserving the integrity of the lactam (a cyclic amide) ring. Amides are significantly more stable to hydrolysis than esters, allowing for a broad therapeutic window for this transformation.[1][2] This note focuses on exploiting this reactivity difference to achieve a clean and efficient conversion.

Table 1: Physicochemical Properties of Key Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (Starting Material)Image of Methyl 4-(2-oxopyrrolidin-1-yl)butanoateC₉H₁₅NO₃185.22Not readily available
4-(2-oxopyrrolidin-1-yl)butanoic Acid (Product)Image of 4-(2-oxopyrrolidin-1-yl)butanoic acidC₈H₁₃NO₃171.196739-80-6[3]

(Note: Images are illustrative representations)

Mechanistic Rationale: Saponification vs. Acid Hydrolysis

The hydrolysis of an ester is a classic example of nucleophilic acyl substitution. While both acid and base catalysis can achieve the desired transformation, the thermodynamics and kinetics of each pathway differ significantly.

Base-Catalyzed Hydrolysis (Saponification) is the overwhelmingly preferred method for this application. The reaction is initiated by the attack of a hydroxide ion on the ester carbonyl. The key advantage is that the final step, an acid-base reaction between the liberated alkoxide and the newly formed carboxylic acid, is irreversible.[4] This drives the reaction to completion, resulting in the formation of a stable carboxylate salt. Subsequent acidification in a separate workup step yields the desired product.

Saponification Ester Ester (RCOOR') Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack OH_minus Hydroxide (⁻OH) OH_minus->Intermediate Carboxylate Carboxylate Salt (RCOO⁻) Intermediate->Carboxylate 2. Elimination of Alkoxide (Irreversible) Acid Carboxylic Acid (RCOOH) Carboxylate->Acid 3. Protonation Alcohol Alcohol (R'OH) Proton Acid Workup (H₃O⁺) Proton->Acid

Caption: Base-catalyzed ester hydrolysis (saponification).

Acid-Catalyzed Hydrolysis , in contrast, is a fully reversible process.[4][5] Every step is in equilibrium. To drive the reaction toward the product, a large excess of water must be used, in accordance with Le Châtelier's principle. This can sometimes lead to incomplete conversion and more challenging purifications. It is typically reserved for substrates that are highly sensitive to basic conditions.

Protocol I: High-Yield Base-Catalyzed Hydrolysis (Preferred Method)

This protocol leverages the irreversible nature of saponification to ensure complete conversion and facilitate a straightforward purification. Lithium hydroxide (LiOH) is chosen for its excellent performance with complex substrates, often providing cleaner reactions than sodium or potassium hydroxide.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 4-(2-oxopyrrolidin-1-yl)butanoate≥95%Commercial VendorStarting material.
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS ReagentSigma-AldrichBase catalyst.
Tetrahydrofuran (THF)AnhydrousCommercial VendorCo-solvent for solubility.
Methanol (MeOH)ACS GradeCommercial VendorCo-solvent for solubility.
Deionized WaterType II---Reaction medium.
Hydrochloric Acid (HCl)2 M aq. solutionCommercial VendorFor acidification.
Ethyl Acetate (EtOAc)ACS GradeCommercial VendorExtraction solvent.
Brine (Saturated NaCl solution)---Lab PreparedFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousCommercial VendorDrying agent.
TLC PlatesSilica Gel 60 F₂₅₄Commercial VendorFor reaction monitoring.
Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (1.0 eq) in a 3:1:1 mixture of THF:Methanol:Water (approx. 10 mL per gram of ester). Stir until a homogeneous solution is formed.

  • Base Addition: In a separate container, dissolve LiOH·H₂O (1.5 eq) in a minimal amount of water. Add the LiOH solution dropwise to the stirring ester solution at room temperature (20-25°C).

  • Reaction & Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress every 30-60 minutes by Thin-Layer Chromatography (TLC).

    • TLC System: Use a 1:1 mixture of Ethyl Acetate:Hexanes as the eluent.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • Observation: The starting ester (less polar) will have a higher Rf value than the product carboxylate salt (which will remain at the baseline). The reaction is complete when the starting ester spot is no longer visible. Typical reaction times are 2-4 hours.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the THF and methanol.

  • Aqueous Work-up: Dilute the remaining aqueous residue with deionized water (10 mL/g of initial ester). Wash the aqueous layer with a non-polar solvent like diethyl ether or hexanes (2 x 15 mL) to remove any non-polar impurities or unreacted starting material. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 2 M HCl dropwise while stirring vigorously. Monitor the pH with pH paper or a calibrated meter. Continue adding acid until the pH is approximately 2-3. A white precipitate of the product may form at this stage.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL). The carboxylic acid product is more soluble in the organic phase.

  • Drying and Concentration: Combine the organic extracts. Wash with brine (1 x 20 mL), then dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(2-oxopyrrolidin-1-yl)butanoic acid, typically as a white to off-white solid.

  • Purification (Optional): If required, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane or toluene.

Caption: Workflow for base-catalyzed hydrolysis.

Protocol II: Acid-Catalyzed Hydrolysis (Alternative Method)

This method is an alternative but is generally not recommended due to the reversible nature of the reaction, which can result in lower yields. It should only be considered if the starting material is incompatible with strong bases.

Materials and Reagents
  • Methyl 4-(2-oxopyrrolidin-1-yl)butanoate

  • Dioxane or THF (as a co-solvent)

  • Hydrochloric Acid (6 M aq. solution) or Sulfuric Acid (20% aq. solution)

  • Sodium Bicarbonate (Saturated aq. solution)

  • Ethyl Acetate

  • Brine

  • Magnesium Sulfate (Anhydrous)

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the ester (1.0 eq), a 1:1 mixture of Dioxane:6 M HCl (a large excess, e.g., 20 mL per gram of ester).

  • Heating: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC as described in Protocol I. Due to the equilibrium, the reaction may take significantly longer (6-24 hours) and may not proceed to full completion.

  • Cooling and Neutralization: Cool the reaction to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction and Purification: Proceed with extraction, drying, and concentration steps as outlined in Protocol I (steps 7-9).

Product Characterization

Authenticating the final product is crucial. The following data are typical for the related chiral compound, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, and can be used as a reference for the racemic product, which should exhibit similar chemical shifts but will not be optically active.

  • Melting Point: 124–125 °C (for the (S)-enantiomer).

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the butanoic acid chain and the pyrrolidinone ring. Key signals would include the methylene protons adjacent to the carbonyl and the nitrogen, and the protons within the pyrrolidinone ring. A broad singlet for the carboxylic acid proton will also be present, typically downfield (>10 ppm), though its position can vary.

  • ¹³C NMR (125 MHz, CDCl₃): Expected signals include two carbonyl carbons (one for the acid ~174-178 ppm and one for the lactam ~177-178 ppm), and various aliphatic carbons for the chain and the ring.

  • Mass Spectrometry (ESI-MS): m/z 170.0 [M-H]⁻ or 172.1 [M+H]⁺.[7]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is incomplete (TLC shows starting material) Insufficient base; Insufficient reaction time; Low temperature.Add more base (0.2-0.5 eq); Allow to stir longer; Gently warm the reaction to 30-40°C.
Low product yield Incomplete reaction; Product lost during workup (incomplete extraction).Ensure reaction completion via TLC; Ensure pH is sufficiently acidic (pH 2) before extraction; Use a larger volume or more repetitions of the extraction solvent.
Oily product that will not solidify Presence of impurities (unreacted ester, solvent residue).Wash the crude product with cold hexanes or diethyl ether to remove non-polar impurities; Ensure all solvent is removed under high vacuum; Attempt recrystallization from a different solvent system.
Product insoluble during extraction Product may have precipitated as a salt if pH is not low enough.Re-check the pH of the aqueous layer. If >4, add more acid until pH ~2 is reached and re-extract.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Strong bases (LiOH, NaOH) and strong acids (HCl) are corrosive. Avoid contact with skin and eyes. Handle with care.

  • Organic solvents (THF, Methanol, Ethyl Acetate) are flammable. Keep away from ignition sources.

  • The acidification step can be exothermic. Perform this step slowly and with cooling (ice bath).

References

  • LookChem. (n.d.). (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. Retrieved from [Link]

  • New Drug Approvals. (2015, April 5). (2S)-2- Oxopyrrolidin-1-yl)butanoic acid………….Key Levetiracetam intermediate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-oxopyrrolidin-1-yl)butanoic acid. Retrieved from [Link]

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for hydrolysis conditions, specific URL not applicable).
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • ACS Publications. (2022, January 9). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II. Retrieved from [Link]

  • Science of Synthesis. (2006). Hydrolysis of Esters. In Category 3, Compounds with Four and Three Carbon-Heteroatom Bonds. Thieme. (General reference, specific URL not applicable).
  • PubChem. (n.d.). 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20080009638A1 - Process for the preparation of 2-oxo-1-pyrrolidine derivatives.
  • Google Patents. (n.d.). US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam.
  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II. Retrieved from [Link]

  • Science of Synthesis. (2005). Synthesis from Carboxylic Acid Derivatives. In Category 4, Compounds with Two Carbon-Heteroatom Bonds. Thieme. Retrieved from [Link]

  • Abstract Sifter. (n.d.). 4-(2-oxopyrrolidin-1-yl)butanoic acid. Retrieved from [Link]

Sources

Application Note: Methyl 4-(2-oxopyrrolidin-1-yl)butanoate in Pharmaceutical Synthesis

[1]

Executive Summary & Molecule Profile[2]

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate is a specialized pharmaceutical intermediate serving as a critical linear linker in the synthesis of pyrrolidone-based neuroprotective agents (Racetams).[1] Unlike the branched intermediates used for Levetiracetam (which possess an

2

This structural distinction makes it the primary precursor for 2-oxo-1-pyrrolidinebutyric acid , a GABA-mimetic scaffold investigated for modulation of AMPA receptors and lipophilic prodrug design.[1][2] Its ester functionality provides a versatile "handle" for further derivatization into amides, alcohols, or complex heterocycles without disrupting the pharmacophoric lactam ring.[2]

Chemical Profile
PropertySpecification
IUPAC Name Methyl 4-(2-oxopyrrolidin-1-yl)butanoate
Common Ref N-(3-Methoxycarbonylpropyl)-2-pyrrolidone
Molecular Formula

Molecular Weight 185.22 g/mol
Core Moiety

-Lactam (Pyrrolidone)
Reactive Handle Methyl Ester (C1 Position)
Solubility Soluble in MeOH, DCM, THF; Sparingly soluble in Hexanes

Synthesis & Preparation Protocol

While often purchased, in-house preparation ensures control over impurity profiles, specifically the removal of unreacted 2-pyrrolidone which can interfere with downstream biological assays.[1][2]

Method: N-Alkylation of 2-Pyrrolidone

This protocol utilizes a base-mediated nucleophilic substitution.[1][2][3] Sodium hydride (NaH) is preferred over alkoxides to prevent transesterification byproducts, though controlled conditions with Sodium Methoxide (NaOMe) are scalable.

Reagents
  • Substrate: 2-Pyrrolidone (1.0 eq)

  • Alkylating Agent: Methyl 4-chlorobutyrate (1.1 eq)[1]

  • Base: Sodium Hydride (60% dispersion in oil, 1.1 eq)

  • Solvent: Anhydrous THF or DMF (0.5 M concentration)

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 eq) - Critical for accelerating the reaction via Finkelstein-like halogen exchange.[1]

Step-by-Step Procedure
  • Activation: In a flame-dried 3-neck flask under Argon, wash NaH with dry hexanes (3x) to remove mineral oil. Suspend in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add 2-Pyrrolidone dropwise. Evolution of

    
     gas will be vigorous.[2] Stir at 0°C for 30 min, then warm to RT for 1 hour until gas evolution ceases.
    
    • Checkpoint: The solution should become a slightly turbid suspension of the sodium salt.[2]

  • Alkylation: Cool back to 0°C. Add TBAI. Add Methyl 4-chlorobutyrate dropwise to control exotherm.[1][2]

  • Reflux: Warm to RT, then heat to mild reflux (66°C for THF) for 12–16 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[2] Wash combined organics with brine.[2] Dry over 
    
    
    .[2]
  • Purification: Vacuum distillation is preferred (

    
     at 0.5 mmHg) to separate the product from the higher-boiling TBAI residues.
    

Application 1: Selective Hydrolysis (Acid Generation)

Target: 2-oxo-1-pyrrolidinebutyric acid (PirBut) Challenge: The pyrrolidone ring is a cyclic amide (lactam).[1] Aggressive hydrolysis conditions can open the ring, yielding the linear amino-diacid (GABA derivative), which destroys the pharmacophore.[2]

Protocol: Mild Saponification

This method uses Lithium Hydroxide (LiOH), which is less aggressive than NaOH/KOH and allows for high selectivity toward the ester over the lactam.[2]

  • Dissolution: Dissolve Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (10 mmol) in a 3:1 mixture of THF:

    
     (20 mL).
    
  • Reagent Addition: Add LiOH

    
     (11 mmol, 1.1 eq) at 0°C.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to ambient temperature. Monitor by TLC (10% MeOH in DCM).[2]

    • Note: Do not heat.[2] Heating >40°C increases the risk of lactam ring opening (Ring Opening Impurity: 4-aminobutyric acid derivatives).[2]

  • Workup: Acidify carefully with 1N HCl to pH 3–4. Extract with DCM/Isopropanol (3:1).[2]

  • Isolation: Evaporate solvent to yield the free acid as a white solid/viscous oil.[2]

Application 2: Direct Amidation (Racetam Synthesis)

Target: 2-oxo-1-pyrrolidinebutanamide (Piracetam Homolog) Mechanism: Nucleophilic Acyl Substitution.[1][2]

Protocol: Methanolic Aminolysis[1]
  • Setup: Charge a pressure vessel (bomb) with the methyl ester (1.0 eq).[2]

  • Reagent: Add 7N Ammonia in Methanol (10 eq).

  • Conditions: Seal and stir at room temperature for 24 hours.

    • Optimization: If conversion is slow (<50% at 24h), heat to 50°C. Avoid higher temps to prevent polymerization.

  • Purification: Concentrate in vacuo. Recrystallize the residue from Acetone/Ethanol to yield the primary amide.[2][4]

Visualizing the Chemical Workflow

The following diagram illustrates the divergent synthesis pathways starting from the methyl ester intermediate.

RacetamPathwaysStart2-PyrrolidoneIntermediateMethyl 4-(2-oxopyrrolidin-1-yl)butanoate(Key Intermediate)Start->IntermediateNaH, THF, TBAIN-AlkylationReagentMethyl 4-chlorobutyrateReagent->IntermediateAcid2-oxo-1-pyrrolidinebutyric acid(GABA Mimetic)Intermediate->AcidLiOH, THF/H2OSelective HydrolysisAmide2-oxo-1-pyrrolidinebutanamide(Racetam Homolog)Intermediate->AmideNH3/MeOHAminolysisAlcohol4-(2-oxopyrrolidin-1-yl)butan-1-ol(Linker for Prodrugs)Intermediate->AlcoholNaBH4/LiClReductionRingOpenImpurity: 4-((3-carboxypropyl)amino)butanoic acid(Ring Opened)Intermediate->RingOpenNaOH, HeatOver-Hydrolysis (Avoid)

Figure 1: Divergent synthesis pathways from the methyl ester intermediate, highlighting the critical selectivity required to avoid ring-opening.

Analytical Quality Control

To ensure pharmaceutical grade quality, the following analytical parameters must be verified.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (Lactam absorption).[2]

  • Retention Order:

    • 2-Pyrrolidone (polar impurity)[1][2]

    • Acid Derivative (Hydrolysis product)[2]

    • Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (Target)

GC-MS Identification[1]
  • Inlet Temp: 250°C.

  • Mode: Splitless.

  • Fragmentation: Look for characteristic m/z peaks:

    • m/z 84: Pyrrolidone ring fragment (

      
      ).[2]
      
    • m/z 98: N-methylpyrrolidone fragment (

      
      ).[1]
      
    • m/z 154: Loss of methoxy group (

      
      ).[1][2]
      

Safety & Handling (SDS Summary)

Hazard ClassDescriptionPrecaution
Skin Irritant Category 2Wear nitrile gloves.[1][2] Rapid absorption possible due to lactam nature.[2]
Eye Irritant Category 2AWear safety goggles.[2] Wash stations must be accessible.[2]
Storage HygroscopicStore under inert gas (Nitrogen/Argon) in a desiccator.[2]
Stability Ester HydrolysisAvoid exposure to moisture; the ester will degrade to acid over time.[2]

References

  • Vertex Pharmaceuticals. (2004).[2] 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. US Patent 6,784,197.[2] Link

  • PubChem. (2025).[2][5] Compound Summary: (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid methyl ester.[1][5][6][7] (Note: Structural homolog reference). National Library of Medicine.[2] Link

  • PharmaBlock. (2024).[2][3][8] Pyrrolidine Derivatives in Drug Discovery.[2][9] Application Note on Pyrrolidine Scaffolds.[2] Link

  • ChemicalBook. (2024).[2][3] 2-Pyrrolidinone Chemical Properties and Reactions.Link

  • D'Auria, J. (2019).[2] Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate. ResearchGate.[2][10][11] Link

Troubleshooting & Optimization

Technical Support Center: Ester Hydrolysis of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Kinetics, Chemoselectivity, and Isolation

Welcome to the Technical Support Interface

You are likely here because the hydrolysis of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate is failing in one of three ways:

  • Stalled Reaction: The ester persists despite standard saponification conditions.

  • Degradation (Ring Opening): You are observing the formation of GABA-derivative byproducts (4-aminobutyric acid analogs) due to lactam cleavage.

  • Isolation Failure: The reaction works, but the product "disappears" during aqueous workup due to high water solubility.

This guide bypasses generic advice. We will address the specific physicochemical conflict between the labile methyl ester and the semi-stable lactam ring .

Module 1: Triage & Diagnostics

Q: Why is my yield low despite 100% conversion on TLC? A: You are likely losing your product to the aqueous phase. The product, 4-(2-oxopyrrolidin-1-yl)butanoic acid , contains both a carboxylic acid and a polar lactam ring. It is highly water-soluble.[1] Standard extraction protocols (e.g., acidify to pH 2, extract with Et₂O) often fail because the distribution coefficient (


) favors the aqueous phase even at acidic pH.

Q: Why do I see a new spot on TLC that is very polar (near the baseline) and ninhydrin active? A: You have opened the lactam ring. If you used strong acid (HCl reflux) or harsh base (NaOH > 1M, Heat > 60°C), you hydrolyzed the lactam amide bond. The byproduct is likely a dicarboxylic amino acid derivative.

Module 2: The Protocols

Protocol A: The Chemoselective Standard (Lithium Hydroxide)

Use this for general synthesis when enzymatic reagents are unavailable.

The Logic: Lithium Hydroxide (LiOH) is less nucleophilic and basic than NaOH, providing a kinetic window where ester hydrolysis (


) is significantly faster than lactam hydrolysis (

). The addition of THF solvates the organic ester, ensuring phase contact.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate in THF:Water (3:1) . The concentration should be 0.1 M.

  • Cooling: Cool the mixture to 0°C (Ice bath). Crucial for selectivity.

  • Reagent Addition: Add 1.2 eq of LiOH·H₂O slowly.

  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

    • Checkpoint: Check TLC/LCMS at 1 hour. If ester remains, add 0.1 eq LiOH. Do not heat.

  • Quenching: Once complete, carefully adjust pH to ~4-5 with 1M HCl. Do not go to pH 1, as this risks acid-catalyzed lactam opening over time.

Protocol B: The "Water Trap" Isolation (Workup)

Use this if you cannot extract the product.

The Logic: Since the product is polar, we avoid liquid-liquid extraction (LLE) with non-polar solvents. We use "salting out" and polar organic washes.

  • Saturation: Saturate the aqueous reaction mixture (pH adjusted to 4) with solid NaCl .

  • Extraction Solvent: Use Dichloromethane (DCM) containing 5-10% Isopropanol (IPA) . The IPA increases the polarity of the organic phase enough to pull the lactam-acid out of the brine.

  • Repetition: Perform 4-5 extractions.

  • Alternative (Lyophilization): If the scale is small (<1g), simply remove THF via rotary evaporation, freeze the aqueous residue, and lyophilize (freeze-dry) . The resulting solid will be the product mixed with LiCl. This crude mixture can often be used directly in subsequent coupling reactions (e.g., amide coupling) if the salt does not interfere.

Protocol C: The Enzymatic Route (High Purity)

Use this if chiral integrity is required or if chemical hydrolysis yields byproducts.

The Logic: Enzymes like Alcalase or Pig Liver Esterase (PLE) operate at neutral pH (7.2), completely eliminating the risk of lactam ring opening or racemization (if the pyrrolidone has chiral substituents).

  • Buffer: Phosphate buffer (0.2 M, pH 7.2).

  • Enzyme: Add Alcalase (Protease from Bacillus licheniformis) or PLE.

  • Conditions: Stir at 27°C. Maintain pH 7.2 via automated addition of mild base (pH stat) if possible.

  • Workup: Filter off enzyme, then follow Protocol B .

Module 3: Mechanism & Visualization

The following diagram illustrates the kinetic competition you are managing. The goal is to maximize Path A while blocking Path B.

HydrolysisPathways Figure 1: Kinetic Competition between Ester Hydrolysis and Lactam Ring Opening Start Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (Starting Material) Intermediate Tetrahedral Intermediate (Ester) Start->Intermediate OH- attack (Fast) Byproduct 4-((3-carboxypropyl)amino)butanoic acid (Ring-Opened Byproduct) Start->Byproduct Direct Ring Attack (Rare at mild pH) Product 4-(2-oxopyrrolidin-1-yl)butanoic acid (Target Product) Intermediate->Product Path A: Methoxide Leaving (Standard Hydrolysis) Product->Byproduct Path B: Lactam Hydrolysis (Excess Heat/Strong Acid)

Figure 1: Path A represents the desired reaction. Path B is the degradation pathway triggered by harsh conditions (pH > 12 or Temp > 50°C).

Module 4: Quantitative Data & Solubility

Use this table to select your extraction solvent.

Solvent SystemPredicted Solubility of ProductRecommended Use
Water (pH 7) Very HighReaction Medium
Water (pH 2) HighAvoid standard extraction
Diethyl Ether NegligibleDo NOT use for extraction
Ethyl Acetate Low/ModerateRequires many washes
DCM / 10% IPA Good Recommended for Isolation
Chloroform ModerateGood alternative to DCM

References

  • Enzymatic Hydrolysis of Pyrrolidone Esters

    • Title: Enzymatic process for the preparation of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid.

    • Relevance: Establishes the use of Alcalase for selective hydrolysis of pyrrolidone-butyr
    • Source:

  • Lactam Stability & Synthesis

    • Title: Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides.[2][3]

    • Relevance: Discusses the thermal and chemical stability of the 2-oxopyrrolidine ring and conditions that lead to cycliz
    • Source:

  • General Hydrolysis Mechanisms

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
    • Relevance: Foundational text confirming the relative electrophilicity of esters vs. amides (lactams), supporting the kinetic selectivity of mild base hydrolysis.
    • Source:

Sources

Validation & Comparative

GC-MS fragmentation pattern analysis of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Fragmentation Pattern Analysis of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate Content Type: Comparative Technical Guide Audience: Analytical Chemists, Drug Development Scientists, and Forensic Toxicologists.[1]

Executive Summary & Chemical Significance

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (CAS: 358629-51-3) is a critical intermediate in the synthesis of racetam-class nootropics (e.g., Levetiracetam, Piracetam) and a lipophilic derivative of the neurotransmitter GABA.[1] In drug development, it serves as a stable, volatile marker for the polar parent acid, 4-(2-oxopyrrolidin-1-yl)butanoic acid.[1]

This guide analyzes the Electron Ionization (EI) fragmentation behavior of this molecule and compares the Methyl Ester (ME) derivatization strategy against the Trimethylsilyl (TMS) alternative. While TMS is faster, our comparative analysis demonstrates that the Methyl Ester route offers superior spectral stability and diagnostic ion specificity for this specific lactam structure.[1]

Structural Basis of Fragmentation

To interpret the mass spectrum, one must understand the competition between the two charge-localizing functional groups: the cyclic amide (lactam) and the methyl ester .

  • Molecular Weight: 185.22 g/mol [1][2]

  • Formula:

    
    
    
  • Key Structural Features:

    • Pyrrolidone Ring: A stable 5-membered lactam.[1]

    • N-Alkyl Chain: A propyl linker susceptible to inductive cleavage.[1]

    • Methyl Ester: A terminal group capable of McLafferty rearrangement.[1]

Predicted Fragmentation Pathway (EI, 70eV)

The fragmentation is driven by the ionization of the nitrogen lone pair (low ionization energy) and the ester carbonyl oxygen.

m/z IonIdentityFormation MechanismRelative Abundance (Est.)
185

Molecular Ion.[1]Weak (<5%)
154


-cleavage at ester carbonyl.[1]
Moderate
126

Loss of carbomethoxy group.[1]High
112

Loss of propionate radical (

).[1]
Moderate
98

Base Peak.

-cleavage at N-alkyl bond (N-methylene pyrrolidone).[1]
100%
84

Pyrrolidinone ring cation (H-transfer).[1]High
74

McLafferty Rearrangement (Ester specific).[1]Moderate
Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways that generate the diagnostic fingerprint.

Fragmentation Parent Molecular Ion [M]+ m/z 185 Ion154 [M - OCH3]+ m/z 154 Parent->Ion154 Loss of -OCH3 (31) Ion126 [M - COOMe]+ m/z 126 Parent->Ion126 Loss of -COOCH3 (59) BasePeak Base Peak (N-Methylene Pyrrolidone) m/z 98 Parent->BasePeak Alpha-Cleavage (N-C Bond) McLafferty McLafferty Ion (Ester Fragment) m/z 74 Parent->McLafferty Gamma-H Transfer (Rearrangement) Ring Pyrrolidone Ring m/z 84 BasePeak->Ring H-Rearrangement

Caption: Competing fragmentation pathways for Methyl 4-(2-oxopyrrolidin-1-yl)butanoate. The alpha-cleavage producing m/z 98 is energetically favored.[1]

Comparative Analysis: Methyl Ester vs. TMS Derivative

When analyzing the parent acid (4-(2-oxopyrrolidin-1-yl)butanoic acid), researchers must choose between methylation and silylation.[1]

Performance Matrix
FeatureMethod A: Methyl Ester (Recommended) Method B: TMS Ester (BSTFA/TMCS)
Reagent

-Methanol or

/MeOH
BSTFA + 1% TMCS
Reaction Time 30–60 mins (Requires Heat)15–30 mins (Room Temp/Mild Heat)
Stability High. Stable in solution for weeks.[1]Low. Hydrolyzes with moisture; degrades <24h.[1]
Spectral Noise Low background.[1]High background (Silicon bleed, m/z 73 dominance).[1]
Diagnostic Ions m/z 98, 74 (Distinctive).[1]m/z 73, 75 (Generic silyl ions mask low mass fragments).[1]
Quantification Superior linearity for low concentrations.[1]Variable (due to hydrolysis issues).
Why Methylation Wins for this Molecule

While TMS derivatization is faster, it introduces a massive m/z 73 peak


.[1] For low molecular weight compounds like this (MW < 200), the TMS group adds significant mass (MW becomes 243) but often obscures the "fingerprint" region (m/z 50–100) with siloxane background.

The Methyl Ester retains the structural integrity of the alkyl chain in the spectrum, allowing the observation of the critical m/z 74 McLafferty ion , which confirms the presence of the butyrate chain length.

Experimental Protocols

Protocol A: Methyl Esterification (The "Gold Standard")

Objective: Convert the parent acid to Methyl 4-(2-oxopyrrolidin-1-yl)butanoate.[1]

  • Sample Prep: Dissolve 10 mg of sample in 1 mL of Methanol.

  • Catalysis: Add 500

    
    L of 14% Boron Trifluoride (
    
    
    
    ) in Methanol.
  • Incubation: Cap tightly and heat at 60°C for 30 minutes.

  • Extraction:

    • Cool to room temperature.[1]

    • Add 1 mL of Hexane (or Heptane).

    • Add 1 mL of Saturated NaCl solution (to drive the ester into the organic phase).

    • Vortex for 1 minute; Centrifuge at 3000 rpm for 2 minutes.

  • Injection: Transfer the top organic layer to a GC vial.

Protocol B: GC-MS Instrument Parameters

To replicate the fragmentation pattern described, use these standard EI parameters.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25

    
    m).[1]
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Splitless (or 1:10 Split for high conc.), 250°C.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.[1]

    • Hold: 3 mins.

  • MS Source: Electron Ionization (EI) at 70 eV.[1]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40 – 350.[1]

Workflow Visualization

The following diagram outlines the decision logic and workflow for analyzing this compound in a complex biological or synthetic matrix.

Workflow Sample Raw Sample (Biological/Synthetic) Extraction L-L Extraction (Acidic pH) Sample->Extraction Decision Derivatization Choice Extraction->Decision PathA Method A: Methylation (BF3-MeOH) Decision->PathA High Stability Required PathB Method B: Silylation (BSTFA) Decision->PathB Speed Required GCMS GC-MS Analysis (DB-5ms Column) PathA->GCMS PathB->GCMS ResultA Result A: Stable, m/z 98 & 74 (Quantification Ready) GCMS->ResultA If Method A ResultB Result B: Unstable, m/z 73 dominant (Rapid Screening Only) GCMS->ResultB If Method B

Caption: Decision matrix for selecting the optimal derivatization pathway. Methylation is preferred for quantitative stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9834145, (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid methyl ester.[1] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Method of Analysis: N-methyl-2-pyrrolidone (NMP) in Bovine Liver.[1] (Methodology for pyrrolidone extraction and MS analysis). Retrieved from [Link]

  • Sobolevsky, T. G., et al.Mass spectrometric characteristics of derivatized gamma-aminobutyric acid (GABA) analogs.
  • NIST Mass Spectrometry Data Center. Butanoic acid, methyl ester Mass Spectrum.[1] (Reference for McLafferty rearrangement in butyrate chains). Retrieved from [Link]

Sources

Comparing Methyl 4-(2-oxopyrrolidin-1-yl)butanoate with Ethyl 4-(2-oxopyrrolidin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of GABA-mimetic pharmacophores and "racetam" family neurotherapeutics, the precise selection of alkyl ester intermediates is a critical determinant of both synthetic efficiency and pharmacokinetic (PK) trajectory.

This guide compares Methyl 4-(2-oxopyrrolidin-1-yl)butanoate and Ethyl 4-(2-oxopyrrolidin-1-yl)butanoate . While structurally homologous, these two esters exhibit distinct physicochemical behaviors that influence their utility as synthetic building blocks and their potential as prodrugs. The methyl ester offers superior atom economy and faster hydrolytic activation, whereas the ethyl ester provides enhanced lipophilicity and metabolic stability, often preferred for crossing the blood-brain barrier (BBB) in early-stage lead optimization.

Physicochemical Profile & Identification

The core scaffold for both compounds is 4-(2-oxopyrrolidin-1-yl)butanoic acid , a cyclic analogue of GABA (gamma-aminobutyric acid). The esterification of the distal carboxyl group modulates the compound's polarity and reactivity.

Table 1: Comparative Specifications
FeatureMethyl 4-(2-oxopyrrolidin-1-yl)butanoateEthyl 4-(2-oxopyrrolidin-1-yl)butanoate
CAS Number 6740-20-1 73942-99-7 (Generic)
Molecular Formula C₉H₁₅NO₃C₁₀H₁₇NO₃
Molecular Weight 185.22 g/mol 199.25 g/mol
Physical State Colorless to pale yellow oilColorless oil
Predicted LogP ~0.25~0.65
Boiling Point ~140–145°C (at 0.5 mmHg)~150–155°C (at 0.5 mmHg)
Solubility High in MeOH, Water, DCMHigh in EtOH, DCM, EtOAc; Mod. in Water
Key Advantage Rapid Hydrolysis / Atom Economy Lipophilicity / Stability

Analyst Note: The shift from methyl to ethyl increases the LogP by approximately 0.4 units. In CNS drug design, this subtle shift is often sufficient to improve passive diffusion across the endothelial cells of the BBB before esterase cleavage occurs.

Synthetic Utility & Pathways

Both esters are synthesized via the N-alkylation of 2-pyrrolidone . The choice between methyl and ethyl 4-halobutyrate as the alkylating agent dictates the final product.

Synthesis Protocol (General)

Reaction Type: Nucleophilic Substitution (


)
Reagents:  2-Pyrrolidone, Sodium Hydride (NaH), Methyl/Ethyl 4-bromobutyrate.
Solvent:  Anhydrous THF or DMF.
Step-by-Step Methodology:
  • Deprotonation: Suspend NaH (1.1 eq) in dry THF at 0°C. Add 2-pyrrolidone (1.0 eq) dropwise. Stir for 30 min to generate the sodium salt.

  • Alkylation: Add Methyl 4-bromobutyrate (for Methyl ester) or Ethyl 4-bromobutyrate (for Ethyl ester) (1.1 eq) dropwise, maintaining temperature <10°C.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][2] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Vacuum distillation is preferred over column chromatography for scale-up due to the high boiling points.

Visualization: Synthesis Workflow

SynthesisPath Pyrrolidone 2-Pyrrolidone Base NaH / THF (Deprotonation) Pyrrolidone->Base Intermediate N-Sodio-2-pyrrolidone Base->Intermediate - H2 Product_Me Methyl 4-(2-oxopyrrolidin-1-yl)butanoate Intermediate->Product_Me + Reagent_Me (SN2) Product_Et Ethyl 4-(2-oxopyrrolidin-1-yl)butanoate Intermediate->Product_Et + Reagent_Et (SN2) Reagent_Me Methyl 4-bromobutyrate Reagent_Et Ethyl 4-bromobutyrate

Figure 1: Divergent synthesis pathway for Methyl and Ethyl esters via N-alkylation.

Stability & Hydrolysis Kinetics

For researchers using these compounds as prodrugs or intermediates, the rate of ester hydrolysis is the differentiating factor.

Mechanism

Both esters undergo hydrolysis to yield the active 4-(2-oxopyrrolidin-1-yl)butanoic acid .

  • Enzymatic: Mediated by plasma esterases.

  • Chemical: Acid or base-catalyzed.[3]

Comparative Kinetics
  • Methyl Ester: Exhibits faster hydrolysis rates (

    
    ) due to lower steric hindrance at the carbonyl carbon. This makes it ideal for applications requiring rapid onset of the free acid species.
    
  • Ethyl Ester: The additional methylene group provides steric shielding, reducing the rate of nucleophilic attack by water or active site serine residues. This confers a longer half-life (

    
    ), potentially extending the duration of action in vivo.
    
Visualization: Hydrolysis & Activation[2]

Hydrolysis Ester_Me Methyl Ester (Fast Hydrolysis) Transition Tetrahedral Intermediate Ester_Me->Transition Esterase / H2O Ester_Et Ethyl Ester (Slow Hydrolysis) Ester_Et->Transition Esterase / H2O Acid Active Metabolite: 4-(2-oxopyrrolidin-1-yl)butanoic acid Transition->Acid Byproduct_Me Methanol Transition->Byproduct_Me from Methyl Byproduct_Et Ethanol Transition->Byproduct_Et from Ethyl

Figure 2: Hydrolytic conversion of esters to the active acid metabolite.

Experimental Validation: Hydrolysis Assay

To verify the stability difference in your specific biological matrix, perform the following self-validating assay.

Protocol: Plasma Stability Assay
  • Preparation: Prepare 10 mM stock solutions of Methyl and Ethyl esters in DMSO.

  • Incubation: Spike rat or human plasma (pooled) with stock solution to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add 3 volumes of ice-cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 10,000 x g for 5 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent ester and the appearance of the acid (MRM transition for acid:

    
     172 
    
    
    
    86).

Expected Result: The Methyl ester should show a steeper decay curve (


 min) compared to the Ethyl ester (

min), confirming the steric stability hypothesis.

Conclusion & Recommendation

  • Select Methyl 4-(2-oxopyrrolidin-1-yl)butanoate if your primary goal is synthetic efficiency (higher atom economy, easier removal of alcohol byproduct) or if you require a rapid-release prodrug mechanism.

  • Select Ethyl 4-(2-oxopyrrolidin-1-yl)butanoate for in vivo studies targeting the CNS, where increased lipophilicity and metabolic stability are required to ensure the molecule reaches the target tissue before hydrolysis.

References

  • Synthesis of 2-Oxopyrrolidine Derivatives. ChemicalBook. Methodologies for N-alkylation of pyrrolidone.

  • Levetiracetam and Related Racetam Pharmacokinetics. National Institutes of Health (NIH). Discusses the structural activity relationships (SAR) of pyrrolidone acetamides and butyrates.

  • Ester Hydrolysis Kinetics in Drug Design. LibreTexts Chemistry. Fundamental principles of steric effects on esterase activity.

  • Methyl 4-(2-oxopyrrolidin-1-yl)butanoate Product Data. Sigma-Aldrich. Physical property verification and CAS 6740-20-1 confirmation.[4]

Sources

A Comparative Guide to the Spectroscopic Validation of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's identity and purity is the bedrock of reliable and reproducible science. This guide provides an in-depth, objective comparison of spectroscopic techniques for validating the purity of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate, a key chemical intermediate. We will delve into the causality behind experimental choices and compare spectroscopic methods with high-performance chromatographic alternatives, offering a holistic view for robust quality control.

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (MW: 185.22 g/mol ) is a significant compound, often synthesized as an intermediate or analog in pharmaceutical research, related to compounds like Levetiracetam.[1][2] The presence of even minor impurities, such as unreacted starting materials, by-products, or residual solvents, can drastically alter experimental outcomes, compromise biological activity, and introduce safety risks.[3] Therefore, a multi-faceted analytical approach is not just recommended; it is imperative.

The Molecular Blueprint: Structure and Predicted Spectral Features

Understanding the molecule's structure is the first step in predicting its spectroscopic signature. The key to interpreting spectra is to correlate the signals with the specific chemical environments of the atoms within the molecule.

Caption: Chemical structure of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate.

Part 1: Core Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing a detailed fingerprint of the chemical structure. They are the primary tools for confirming that the synthesized molecule is indeed the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Expertise & Causality: We use ¹H NMR to count the number of distinct proton environments and their neighboring protons (via spin-spin splitting), and ¹³C NMR to identify the number of unique carbon environments. The choice of a deuterated solvent (e.g., CDCl₃) is critical as it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[4]

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Angle: 90°

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 45 seconds (a longer delay is crucial for accurate integration and quantification).[4]

    • Number of Scans: 16-32

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh ~10 mg Sample Prep2 Dissolve in CDCl3 with TMS Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Acquire 1H Spectrum (400 MHz) Prep3->Acq1 1H Exp. Acq2 Acquire 13C Spectrum Prep3->Acq2 13C Exp. Proc1 Fourier Transform Acq1->Proc1 Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Integrate & Assign Peaks Proc2->Proc3

Caption: Experimental workflow for NMR spectroscopy analysis.

A pure sample of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate should exhibit specific signals. The absence of extraneous peaks is a strong indicator of high purity.

¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm) Multiplicity Integration Assignment
Protons~ 3.67Singlet3HO-CH₃ (Methyl Ester)
~ 3.45Triplet2HN-CH₂ (in Butanoate chain)
~ 2.40Triplet2HCH₂-C=O (Pyrrolidinone)
~ 2.25Triplet2HCH₂-C=O (Butanoate chain)
~ 2.05Quintet2HCH₂ (in Pyrrolidinone)
~ 1.90Quintet2HCH₂ (in Butanoate chain)
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm) Assignment
Carbons~ 175.5C=O (Pyrrolidinone)
~ 173.0C=O (Ester)
~ 51.5O-CH₃
~ 48.0N-CH₂ (in Butanoate chain)
~ 45.0N-CH₂ (Pyrrolidinone)
~ 31.0CH₂-C=O (Pyrrolidinone)
~ 29.0CH₂-C=O (Butanoate chain)
~ 24.5CH₂ (in Butanoate chain)
~ 18.0CH₂ (in Pyrrolidinone)

Note: Predicted chemical shifts are estimates and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

MS provides the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing definitive structural confirmation.

Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, as it minimizes fragmentation and typically produces a strong signal for the protonated molecule [M+H]⁺. This allows for unambiguous determination of the molecular weight.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile.[4]

  • Instrumentation: Infuse the sample directly into an ESI-equipped mass spectrometer (e.g., a TOF or Orbitrap for high resolution).

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

ms_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Prepare Dilute Solution (~1 mg/mL in MeOH) Acq1 Direct Infusion Prep1->Acq1 Acq2 Positive ESI Mode Acq1->Acq2 Acq3 Scan m/z 50-500 Acq2->Acq3 Proc1 Identify [M+H]+ Peak Acq3->Proc1 Proc2 Compare with Theoretical MW Proc1->Proc2

Caption: Experimental workflow for mass spectrometry analysis.

Technique Expected m/z Ion Species Molecular Formula
ESI-MS186.1125[M+H]⁺C₉H₁₆NO₃⁺
208.0944[M+Na]⁺C₉H₁₅NNaO₃⁺

The primary peak should correspond to the protonated molecule. The presence of other significant peaks may indicate impurities or fragmentation. HRMS should confirm the elemental composition to within 5 ppm error.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: This technique is excellent for quickly confirming the presence of key functional groups like the ester and amide carbonyls (C=O) and C-N bonds, which are characteristic of the target molecule's structure.

  • Sample Preparation: Place a small amount of the neat sample (if an oil) or solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Number of Scans: 32

    • Resolution: 4 cm⁻¹

Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O Stretch (Ester)~1735
C=O Stretch (Amide/Lactam)~1680
C-H Stretch (Aliphatic)2850-2960
C-N Stretch1200-1350

The FTIR spectrum serves as a rapid qualitative check. The absence of certain bands (e.g., a broad O-H stretch around 3300 cm⁻¹ from a carboxylic acid impurity) can be a good indicator of purity.

Part 2: Comparative Analysis with Chromatographic Techniques

While spectroscopy confirms structure, chromatography excels at separating and quantifying components in a mixture. For purity validation, chromatographic methods provide superior sensitivity and quantitative accuracy.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is the industry standard for purity analysis of non-volatile compounds.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds, separating them based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Trustworthiness: The power of these techniques is amplified when coupled with a mass spectrometer (LC-MS, GC-MS). This "hyphenated" approach provides both the retention time (a characteristic of the compound under specific conditions) and the mass spectrum (a structural fingerprint), allowing for the confident identification and quantification of impurities, even at trace levels.[6][7][8]

decision_workflow cluster_spectro Primary Structural Confirmation cluster_chroma High-Sensitivity Purity Quantification start Synthesized Compound nmr NMR (1H, 13C) Is structure correct? start->nmr ms MS / HRMS Is MW correct? start->ms decision1 Structure Confirmed? nmr->decision1 ms->decision1 hplc HPLC-UV/MS (Non-volatile) decision2 Purity > 95-99%? hplc->decision2 gc GC-MS (Volatile) decision1->hplc Yes end_fail Re-synthesize or Purify decision1->end_fail No end_pass Compound Validated decision2->end_pass Yes decision2->end_fail No

Caption: Logical workflow for comprehensive purity validation.

Performance Comparison
Parameter NMR MS FTIR HPLC-UV GC-FID/MS
Primary Use Structure ElucidationMW & Formula IDFunctional GroupsSeparation & QuantificationSeparation & Quantification
Purity Info Quantitative (with IS)QualitativeQualitativeHigh-Precision QuantitativeHigh-Precision Quantitative
Sensitivity Low (mg range)High (pg-ng range)Moderate (µg range)High (ng-µg range)Very High (pg-ng range)
Selectivity High (Structural)High (m/z)LowHigh (Separation)Very High (Separation)
Sample Type SolubleSoluble/InfusableSolid/LiquidSoluble, Non-volatileVolatile, Thermally Stable
Destructive? NoYesNoNo (can be collected)Yes

Conclusion and Authoritative Recommendation

No single technique can provide a complete picture of a compound's purity. A self-validating system relies on the orthogonal application of multiple analytical methods.

For Methyl 4-(2-oxopyrrolidin-1-yl)butanoate , the authoritative recommendation for purity validation is a two-tiered approach:

  • Tier 1: Identity Confirmation. Utilize ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry . This combination provides incontrovertible proof of the molecular structure and elemental composition. The spectra should be clean, matching theoretical predictions, and free of unassignable signals.

  • Tier 2: Quantitative Purity Assessment. Employ a validated HPLC-UV or LC-MS method . This will separate the main compound from any potential process-related impurities or degradation products, providing a precise quantitative purity value (e.g., % area under the curve).

By integrating the detailed structural insights from spectroscopy with the superior separation and quantification capabilities of chromatography, researchers and drug development professionals can ensure the highest degree of confidence in their materials, upholding the principles of scientific integrity and reproducibility.

References

  • Organic Spectroscopy International. (2015, April 4). (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate.
  • New Drug Approvals. (2S)-2- Oxopyrrolidin-1-yl)butanoic acid………….Key Levetiracetam intermediate.
  • IIP Series. SPECTROSCOPIC TECHNIQUES FOR IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPARATIONS.
  • Meltzer, R. J., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC.
  • Song, J., et al. 2-(2-Oxopyrrolidin-1-yl)butyramide | Request PDF. ResearchGate.
  • SWGDrug. (2013, April 19). 4-methyl-α-pyrrolidinopropiophenone.
  • Veeprho. (S)-Methyl 2-(2-oxopyrrolidin-1-yl)butanoate | CAS 358629-51-3.
  • PubChem. Etiracetam, (R)- | C8H14N2O2 | CID 441341.
  • Simson Pharma Limited. methyl (S)-2-(2-oxopyrrolidin-1-yl)butanoate | CAS No.
  • UNICAM. (2021, July 31). Journal Pre-proof.
  • PubChem. (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid methyl ester.
  • Pharmaffiliates. CAS No : 358629-51-3 | Product Name : (S)-Methyl 2-(2-oxopyrrolidin-1-yl)butanoate.
  • FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • Waters Corporation. A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS.
  • Forensic Toxicology. (2017, August 29). Spectroscopic characterization and crystal structures of two cathinone derivatives.
  • BenchChem. A Comparative Guide to Purity Validation of Synthesized Methyl 2-(pyrrolidin-1-yl)benzoate.
  • Echemi. METHYL4-(2-OXOPYRROLIDIN-1-YL)BUTANOATE.
  • Molecules. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC.
  • MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones.

Sources

Reference Standards for Methyl 4-(2-oxopyrrolidin-1-yl)butanoate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (CAS 6740-20-1) is a critical intermediate in the synthesis of pyrrolidone-based nootropics and a structural analogue to GABA-derivatives. In pharmaceutical analysis, it often serves as a process impurity marker or a building block for complex heterocycles.

CRITICAL DISAMBIGUATION: Before proceeding, analysts must distinguish this compound from its regioisomer, Methyl 2-(2-oxopyrrolidin-1-yl)butanoate (CAS 358629-51-3), which is a known impurity of Levetiracetam (Keppra®). This guide focuses exclusively on the 4-isomer (linear chain), often encountered in early-stage drug discovery and specific pyrrolidone syntheses.

This guide objectively compares the three primary classes of reference standards available for this analyte: Certified Reference Materials (CRMs) , Analytical Grade Reagents , and In-House Synthesized Standards , providing a validated analytical framework for their assessment.

Part 1: Comparative Landscape of Reference Standards

For a compound like Methyl 4-(2-oxopyrrolidin-1-yl)butanoate, which lacks a specific pharmacopeial monograph (USP/EP), the choice of standard defines the accuracy of your quantitative data.

Table 1: Comparative Matrix of Reference Standard Options
FeatureOption A: Certified Reference Material (CRM) Option B: Analytical Grade Reagent Option C: In-House Synthesis
Primary Use GMP Release Testing, Method ValidationEarly R&D, Screening, Qualitative IDProcess Optimization, High-Volume Routine Testing
Purity Assignment High Accuracy (>99.0%) Determined by Mass Balance (HPLC + KF + ROI + RS) or qNMR.Variable (>95-98%) Often based on Area% only, ignoring water/solvents.User Defined Requires full internal characterization.
Traceability SI-Traceable (via NIST/BIPM standards).Lot-Specific Traceability often limited to the manufacturer's CoA.Internal Only Traceable to starting materials.
Documentation Comprehensive CoA (H-NMR, C-NMR, MS, IR, HPLC, KF, TGA).Basic CoA (HPLC Area%, IR match).Full structural elucidation required (time-intensive).
Cost/mg High (

$)
Low ($)High Initial Investment (


)
Risk Profile Low Risk Defensible in regulatory audits.Medium Risk Potential for unquantified impurities affecting potency.High Risk Requires rigorous stability monitoring.
Part 2: Technical Deep Dive – The "Self-Validating" Protocol
2.1 The Analytical Challenge: Weak Chromophores

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate lacks a strong UV chromophore (like a benzene ring). It relies on the carbonyl groups (


 transition), which absorb weakly around 200–210 nm.
  • Implication: Common solvents (methanol, THF) and additives (TFA) can cause high background noise.

  • Solution: Use Acetonitrile/Phosphate Buffer or LC-MS for detection.

2.2 Validated HPLC Methodology

This method is optimized for separating the 4-isomer from potential hydrolysis products (the free acid) and regioisomers.

  • Instrument: HPLC with PDA or LC-MS (ESI+).

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion), 4.6 x 150 mm, 3.5 µm. Reason: Standard C18 columns may cause dewetting with high-aqueous phases needed for this polar compound.

  • Mobile Phase A: 10 mM Ammonium Phosphate buffer, pH 3.0 (suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (UV Grade).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 30% B

    • 15 min: 30% B

    • 16 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Reference: 360 nm).

  • Column Temp: 30°C.

Validation Criteria (Acceptance Limits):

  • System Suitability: Tailing factor < 1.5; Theoretical Plates > 5000.

  • LOD/LOQ: Expect ~0.5 µg/mL (LOD) due to weak UV absorbance.

Part 3: Visualization of Workflows
Diagram 1: Synthesis and Impurity Logic

This diagram illustrates the formation of the target compound and where critical impurities (hydrolysis products) arise, necessitating specific reference standards.

G GABA GABA Analog / Pyrrolidone Precursor Cyclization Cyclization (-H2O) GABA->Cyclization Acid 4-(2-oxopyrrolidin-1-yl) butanoic acid Cyclization->Acid Methylation Esterification (MeOH / H+) Acid->Methylation Target Methyl 4-(2-oxopyrrolidin-1-yl) butanoate (Target) Methylation->Target Hydrolysis Hydrolysis (Storage Degradation) Target->Hydrolysis Moisture Impurity Degradant: Free Acid Hydrolysis->Impurity

Caption: Synthesis pathway showing the target ester and its primary degradation route (hydrolysis) which requires monitoring.

Diagram 2: Reference Standard Qualification Workflow

A decision tree for qualifying a standard when a USP/EP monograph is unavailable.

G Start Acquire Standard Check Is it a CRM? Start->Check CRM_Yes Verify CoA & Expiry Check->CRM_Yes Yes CRM_No Perform Full Characterization Check->CRM_No No Release Release for Use CRM_Yes->Release ID Identity Test (1H-NMR + MS) CRM_No->ID Purity Purity Assay (HPLC-UV/MS) ID->Purity Volatiles Volatiles (TGA / GC-HS) Purity->Volatiles Calc Calculate Potency Potency = %Purity × (1 - %Volatiles) Volatiles->Calc Calc->Release

Caption: Workflow for qualifying non-compendial reference standards to ensure data integrity.

Part 4: Expert Recommendations & Conclusion
  • Select the Right Grade: For GLP/GMP studies, you must use a characterized standard with a potency assignment that accounts for water and residual solvents. Analytical grade reagents (Option B) often assume 100% volatile purity, leading to assay errors of 2-5%.

  • Storage is Critical: As an ester, this compound is hygroscopic and prone to hydrolysis. Store at -20°C in a desiccator. Always equilibrate to room temperature before weighing to prevent condensation.

  • Use the "Self-Validating" Method: If you cannot source a CRM, purchase a high-purity reagent (Option B) and perform a qNMR (Quantitative NMR) assay using an internal standard (e.g., Maleic Acid) to assign an absolute potency value. This bridges the gap between a cheap reagent and a costly CRM.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122040, Methyl 4-(2-oxopyrrolidin-1-yl)butanoate. Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2024). Validation of Analytical Procedures (PA/PH/OMCL (13) 82 R5). Retrieved from [Link]

  • Sielc Technologies. (2024). HPLC Separation of Butyrate Derivatives on Mixed-Mode Columns. Retrieved from [Link]

A Senior Application Scientist's Guide to the Scale-Up of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers operating in the fast-evolving landscape of cognitive enhancers, the selection of a lead candidate for scale-up is a critical decision point. This guide provides an in-depth technical analysis of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate, a promising nootropic agent, from a process chemistry and economic standpoint. We will objectively compare its synthetic pathway and projected manufacturing costs against established alternatives, namely Piracetam, Aniracetam, and Oxiracetam, providing the necessary data to inform your scale-up decisions.

Introduction to Methyl 4-(2-oxopyrrolidin-1-yl)butanoate and the Racetam Class

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate belongs to the racetam class of nootropics, which are cyclic derivatives of GABA.[1][2] While the precise mechanisms of action for many racetams are still under investigation, they are generally believed to modulate neurotransmitter systems, such as the cholinergic and glutamatergic systems, and enhance cerebral blood flow and oxygen utilization.[1][3] Piracetam, the parent compound of this family, was first synthesized in the 1960s and has been studied for its potential cognitive benefits.[3][4] Structurally similar compounds, including Aniracetam and Oxiracetam, have since been developed with varying potency and pharmacokinetic profiles.[3][5] Methyl 4-(2-oxopyrrolidin-1-yl)butanoate represents a continued exploration within this chemical space, with its ester functionality potentially influencing its solubility, bioavailability, and metabolic fate.

Synthetic Pathway Analysis: From Benchtop to Bulk Production

A critical factor in the cost-benefit analysis of any pharmaceutical ingredient is the efficiency and scalability of its synthesis. Here, we propose a viable and scalable synthetic route for Methyl 4-(2-oxopyrrolidin-1-yl)butanoate and compare it with the established manufacturing processes for Piracetam, Aniracetam, and Oxiracetam.

Proposed Synthesis of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate

The most direct and industrially feasible approach to Methyl 4-(2-oxopyrrolidin-1-yl)butanoate is the N-alkylation of 2-pyrrolidinone with a suitable 4-carbon ester electrophile. This method is analogous to established procedures for the synthesis of other N-substituted pyrrolidones.[6]

Reaction Scheme:

G cluster_conditions Reaction Conditions Pyrrolidinone 2-Pyrrolidinone Intermediate Pyrrolidinone Anion Pyrrolidinone->Intermediate Base Base (e.g., NaH, K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF, Acetonitrile) Product Methyl 4-(2-oxopyrrolidin-1-yl)butanoate Solvent->Product Solvent->Intermediate Bromobutanoate Methyl 4-bromobutanoate Bromobutanoate->Product Byproduct Salt Byproduct (e.g., NaBr, KBr) Product->Byproduct Intermediate->Product

Caption: Proposed synthetic pathway for Methyl 4-(2-oxopyrrolidin-1-yl)butanoate.

Experimental Protocol:

  • Deprotonation: To a solution of 2-pyrrolidinone (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a strong base like sodium hydride (NaH, 1.1 equivalents) or a milder base like potassium carbonate (K₂CO₃, 1.5 equivalents) is added portion-wise at a controlled temperature (typically 0-25 °C). The reaction is stirred until the deprotonation is complete, forming the sodium or potassium salt of 2-pyrrolidinone.

  • N-Alkylation: Methyl 4-bromobutanoate (1.05 equivalents) is then added dropwise to the reaction mixture. The temperature is maintained, and the reaction is monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield Methyl 4-(2-oxopyrrolidin-1-yl)butanoate.

Scale-Up Considerations:

  • Choice of Base and Solvent: For large-scale production, the use of sodium hydride can pose safety challenges due to its flammability. Potassium carbonate is a safer and more cost-effective alternative, although it may require higher reaction temperatures and longer reaction times. The choice of solvent will depend on factors like cost, toxicity, and ease of recovery.

  • Exothermic Reaction: The N-alkylation reaction is typically exothermic. Careful temperature control is crucial during scale-up to prevent side reactions and ensure product quality.

  • Work-up and Purification: Aqueous work-up on a large scale can be cumbersome. Direct distillation of the product from the reaction mixture (after filtration of salts) might be a more efficient approach for industrial production.

Comparative Analysis of Alternatives

To provide a comprehensive cost-benefit analysis, we will now compare the synthesis and properties of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate with three well-established nootropics: Piracetam, Aniracetam, and Oxiracetam.

FeatureMethyl 4-(2-oxopyrrolidin-1-yl)butanoatePiracetamAniracetamOxiracetam
Starting Materials 2-Pyrrolidinone, Methyl 4-bromobutanoate2-Pyrrolidinone, Chloroacetamide or Ethyl Chloroacetate & Ammonia2-Pyrrolidinone, Anisoyl chloride2-Pyrrolidinone, Ethyl chloroacetate, further steps
Synthetic Complexity Relatively simple, one-pot synthesisTwo-step process (alkylation followed by amidation)One-pot synthesis, but requires a specific acyl chlorideMulti-step synthesis involving protection and deprotection
Key Reagents Base (NaH or K₂CO₃)Base, AmmoniaBaseGrignard reagent, oxidizing and reducing agents
Potential Yield HighModerate to highHighModerate
Purification Distillation or ChromatographyRecrystallizationRecrystallizationChromatography and Recrystallization
Solubility Expected to be lipid-solubleWater-soluble[7]Fat-soluble[5]Water-soluble[5]
Reported Potency Data not widely availableBaselineMore potent than Piracetam[8]More potent than Piracetam[5]

Cost-Benefit Analysis

The economic viability of a pharmaceutical ingredient is a primary driver in the decision to scale up its production. This analysis considers the cost of starting materials, the complexity of the manufacturing process, and the potential therapeutic benefits.

Cost of Starting Materials
Starting MaterialPrice (per kg)Supplier Example
2-Pyrrolidinone~₹5,564 (for 1 kg)Sigma-Aldrich[9]
Methyl 4-bromobutanoate~$141.65 (for 50g)Thermo Fisher Scientific[10]
ChloroacetamideVariesMultiple suppliers
Ethyl ChloroacetateVariesMultiple suppliers
Anisoyl chlorideVariesMultiple suppliers

Note: Prices are subject to change and depend on the supplier and quantity purchased. The price for Methyl 4-bromobutanoate is for a small quantity and would be significantly lower for bulk purchases.

Manufacturing Process Costs

The overall manufacturing cost is influenced by several factors beyond the price of raw materials, including:

  • Number of Synthetic Steps: Fewer steps generally lead to lower costs due to reduced labor, energy consumption, and solvent usage.

  • Reagent and Catalyst Costs: The cost and handling requirements of reagents (e.g., pyrophoric NaH vs. stable K₂CO₃) impact the overall process cost.

  • Purification Methods: Recrystallization is generally more cost-effective for large-scale production than chromatography.

  • Waste Disposal: The nature and volume of byproducts and waste streams contribute to the overall cost.

  • Regulatory Compliance: Manufacturing under Good Manufacturing Practices (GMP) adds significant costs related to quality control, documentation, and facility maintenance.

Benefit Analysis

The "benefit" in this analysis primarily refers to the therapeutic potential and marketability of the final drug product.

  • Efficacy and Potency: While direct comparative data for Methyl 4-(2-oxopyrrolidin-1-yl)butanoate is limited, its structural similarity to other racetams suggests potential nootropic activity.[3] Aniracetam and Oxiracetam are reported to be more potent than Piracetam, which could translate to lower required doses and potentially fewer side effects.[5]

  • Pharmacokinetic Profile: The ester functionality in Methyl 4-(2-oxopyrrolidin-1-yl)butanoate may lead to a different pharmacokinetic profile compared to its amide and hydroxylated counterparts. This could potentially offer advantages in terms of bioavailability, duration of action, or metabolic stability.

  • Intellectual Property: As a newer molecule, Methyl 4-(2-oxopyrrolidin-1-yl)butanoate may offer opportunities for new intellectual property, which is a significant consideration in the pharmaceutical industry.

Logical Workflow for Scale-Up Decision

G Start Initiate Scale-Up Assessment Feasibility Lab-Scale Synthesis & Characterization Start->Feasibility Preclinical In Vitro & In Vivo Efficacy and Safety Studies Feasibility->Preclinical ProcessDev Process Development & Optimization Preclinical->ProcessDev CostAnalysis Cost of Goods (COGS) Analysis ProcessDev->CostAnalysis IP Intellectual Property Assessment CostAnalysis->IP Decision Go/No-Go Decision for Scale-Up IP->Decision Decision->Start No-Go/Re-evaluate Pilot Pilot Plant Scale-Up Decision->Pilot Go Commercial Commercial Manufacturing Pilot->Commercial

Caption: A logical workflow for the scale-up decision of a new chemical entity.

Conclusion and Recommendations

The cost-benefit analysis for the scale-up of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate presents a compelling case for further investigation.

Advantages:

  • Simplified Synthesis: The proposed one-pot N-alkylation is a straightforward and potentially high-yielding process, which is advantageous for large-scale manufacturing.

  • Cost-Effective Starting Materials: 2-Pyrrolidinone is a readily available and relatively inexpensive starting material.

  • Potential for Novelty: As a less-explored molecule, it offers opportunities for new intellectual property and potentially a differentiated therapeutic profile.

Challenges and Unknowns:

  • Limited Efficacy Data: The lack of publicly available, direct comparative studies on the nootropic effects of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate is a significant hurdle.

  • Cost of Alkylating Agent: The bulk price of Methyl 4-bromobutanoate will be a key factor in the final cost of goods.

  • Scale-Up of N-Alkylation: While the reaction is conceptually simple, challenges such as temperature control and purification at scale need to be addressed.

Recommendation:

Based on this analysis, a phased approach is recommended.

  • Initial Laboratory Studies: Conduct a thorough laboratory-scale synthesis of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate to optimize the reaction conditions and establish a robust analytical profile.

  • Preclinical Evaluation: Perform head-to-head preclinical studies comparing the efficacy, safety, and pharmacokinetic profile of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate with Piracetam, Aniracetam, and Oxiracetam.

  • Preliminary Cost Modeling: Obtain quotes for the bulk supply of starting materials to develop a more accurate cost model for large-scale production.

This data-driven approach will provide the necessary foundation to make an informed decision on the viability of scaling up the production of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate as a next-generation nootropic agent.

References

  • Hill, A., et al. (2018). Estimated costs of production and potential prices for the WHO Essential Medicines List. BMJ Global Health, 3(1), e000571. [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain research. Brain research reviews, 19(2), 180–222. [Link]

  • Shenyang Pharmaceutical University. (2015). Novel synthesis method of nootropic piracetam. CN104478779A.
  • Adooq Bioscience. (n.d.). Aniracetam. Retrieved February 15, 2026, from [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain research reviews, 19(2), 180–222. [Link]

  • UCB S.A. (2008). Process for the preparation of 2-oxo-1-pyrrolidine derivatives. US20080009638A1.
  • ResearchGate. (2008). Analysis of Manufacturing Costs in Pharmaceutical Companies. [Link]

  • Royal Society of Chemistry. (2021). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry, 19(34), 7435-7440. [Link]

  • CereFLEX Labs. (2024). How Piracetam and Aniracetam Work for Brain Performance. Retrieved February 15, 2026, from [Link]

  • Henan Tianfu Chemical Co., Ltd. (2012). Novel piracetam synthetic method. CN102718691A.
  • Olpe, H. R., & Lynch, G. (1982). Comparative electrophysiological investigations on oxiracetam and piracetam. Naunyn-Schmiedeberg's archives of pharmacology, 321(1), 32–36. [Link]

  • IMARC Group. (2026). Pharmaceutical Manufacturing Plant Cost, Setup, DPR 2026. Retrieved February 15, 2026, from [Link]

  • Sharma, S., et al. (2022). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. International Journal of Science and Advanced Technology, 12(1), 1-12. [Link]

  • CP Lab Safety. (n.d.). Oxiracetam, 1 gram, Each. Retrieved February 15, 2026, from [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Dhama, N., et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry, 33(1), 1-8. [Link]

  • Taj Pharmaceuticals Ltd. (n.d.). Piracetam manufacturer,exporter. Retrieved February 15, 2026, from [Link]

  • Dhama, N., et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry, 34(1), 1-8. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparing Racetams: Oxiracetam vs. Piracetam and Aniracetam. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Piracetam. Retrieved February 15, 2026, from [Link]

  • Sharma, G., et al. (2016). Nanomedicine Scale-up Technologies: Feasibilities and Challenges. Journal of controlled release : official journal of the Controlled Release Society, 241, 165–185. [Link]

  • Shenyang Pharmaceutical University. (2015). Novel synthesis method of nootropic piracetam. Eureka. [Link]

  • Stefanova, M. (2018). Approach to cost-of-quality management in pharmaceutical manufacturing. Pharmacia, 65(1), 33-39. [Link]

  • Pharma Inventor Inc. (2020). Patent & Publications. Retrieved February 15, 2026, from [Link]

  • Chem-Impex. (n.d.). Oxiracetam. Retrieved February 15, 2026, from [Link]

  • Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287–312. [Link]

  • Sichuan Gooddoctor Pharmaceutical Group Co., Ltd. (2022). Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride. Eureka. [Link]

  • Wang, Y., et al. (2024). Salt thickening performance and mechanism of an N-Vinyl-2-Pyrrolidinone based amphiphilic polymer. Journal of Molecular Liquids, 408, 125277. [Link]

  • Mondadori, C., & Petschke, F. (1987). Do piracetam-like compounds act centrally via peripheral mechanisms?. Brain research, 435(1-2), 310–314. [Link]

  • Drugs.com. (n.d.). A Comparison Of 4 Racetams and Their Risks. Retrieved February 15, 2026, from [Link]

  • Nootropics Expert. (2025). Aniracetam vs Oxiracetam: Which Racetam is Right for Your Cognitive Needs?. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-bromobutyrate. Retrieved February 15, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.